molecular formula C10H21N B1346948 (1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine CAS No. 2216-54-8

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine

Cat. No.: B1346948
CAS No.: 2216-54-8
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-UHFFFAOYSA-N
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Description

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine compound with a cyclohexane ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique stereochemistry makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine typically involves the stereoselective NH-transfer to (1r,2s,5r)-2-isopropyl-5-methylcyclohexyl (s)-4-methylbenzenesulfinate. This reaction employs diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature . The imidation of sulfur proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, and various nucleophiles. Reaction conditions typically involve room temperature and solvents like acetonitrile .

Major Products

Major products formed from these reactions include sulfonimidates, sulfoximines, and other amine derivatives .

Mechanism of Action

The mechanism of action of (1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain receptors or enzymes, influencing their activity. This selective binding can result in various biological effects, such as analgesic and vasodilating properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,2s,5r)-2-Isopropyl-5-methylcyclohexanamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-54-8
Record name (-)-Menthylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC7325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7325
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Record name [1R-(1α,2β,5α)]-2-(isopropyl)-5-methylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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